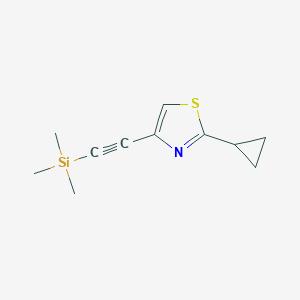
2-Cyclopropyl-4-((trimethylsilyl)ethynyl)thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-4-((trimethylsilyl)ethynyl)thiazole typically involves the formation of the thiazole ring followed by the introduction of the cyclopropyl and trimethylsilyl-ethynyl groups. One common method involves the condensation of a suitable α-haloketone with thiourea to form the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity .
化学反応の分析
Types of Reactions
2-Cyclopropyl-4-((trimethylsilyl)ethynyl)thiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
科学的研究の応用
2-Cyclopropyl-4-((trimethylsilyl)ethynyl)thiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions
作用機序
The mechanism of action of 2-Cyclopropyl-4-((trimethylsilyl)ethynyl)thiazole involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, modulating their activity. The cyclopropyl and trimethylsilyl-ethynyl groups contribute to the compound’s stability and ability to penetrate biological membranes, enhancing its efficacy .
類似化合物との比較
Similar Compounds
- 2-Cyclopropyl-4-ethynylthiazole
- Triisopropyl (trimethylsilyl)ethynylsilane
Uniqueness
2-Cyclopropyl-4-((trimethylsilyl)ethynyl)thiazole stands out due to the presence of both the cyclopropyl and trimethylsilyl-ethynyl groups, which confer unique chemical and biological properties.
特性
分子式 |
C11H15NSSi |
|---|---|
分子量 |
221.40 g/mol |
IUPAC名 |
2-(2-cyclopropyl-1,3-thiazol-4-yl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C11H15NSSi/c1-14(2,3)7-6-10-8-13-11(12-10)9-4-5-9/h8-9H,4-5H2,1-3H3 |
InChIキー |
ZYLFZBPDOFSYER-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C#CC1=CSC(=N1)C2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















